molecular formula C26H22ClN3O4S B11630853 methyl 4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

methyl 4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11630853
M. Wt: 508.0 g/mol
InChI Key: CHURCBGYACMLGM-UHFFFAOYSA-N
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Description

Methyl 4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound that features a thiazinan ring, a benzyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of a thiazinan derivative with a benzyl chloride and a chlorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({benzyl[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate
  • Methyl 2-{[(2Z)-4-aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates

Uniqueness

Methyl 4-[({(2Z)-3-benzyl-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is unique due to its specific structural features, such as the thiazinan ring and the combination of benzyl and chlorophenyl groups.

Properties

Molecular Formula

C26H22ClN3O4S

Molecular Weight

508.0 g/mol

IUPAC Name

methyl 4-[[3-benzyl-2-(4-chlorophenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C26H22ClN3O4S/c1-34-25(33)18-7-11-20(12-8-18)28-24(32)22-15-23(31)30(16-17-5-3-2-4-6-17)26(35-22)29-21-13-9-19(27)10-14-21/h2-14,22H,15-16H2,1H3,(H,28,32)

InChI Key

CHURCBGYACMLGM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)Cl)S2)CC4=CC=CC=C4

Origin of Product

United States

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